molecular formula C26H29BrN4O2S B11216996 6-bromo-3-[[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

6-bromo-3-[[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11216996
M. Wt: 541.5 g/mol
InChI Key: KULUJIKJDQNVTK-UHFFFAOYSA-N
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Description

6-bromo-3-{[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with a unique structure that includes a bromine atom, a cyclohexylpiperazine moiety, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-{[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the cyclohexylpiperazine moiety: This step involves the coupling of the piperazine derivative with the quinazolinone core, often using a coupling reagent such as EDCI or DCC.

    Formation of the sulfanylidene group: This can be achieved through the reaction of the intermediate with a sulfur-containing reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-{[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrogenated derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of oncology and neurology.

    Industry: As a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-{[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The cyclohexylpiperazine moiety may play a role in binding to these targets, while the sulfanylidene group could be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one: Similar structure but with a methyl group instead of a cyclohexyl group.

    6-chloro-3-{[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 6-bromo-3-{[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C26H29BrN4O2S

Molecular Weight

541.5 g/mol

IUPAC Name

6-bromo-3-[[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H29BrN4O2S/c27-20-10-11-23-22(16-20)25(33)31(26(34)28-23)17-18-6-8-19(9-7-18)24(32)30-14-12-29(13-15-30)21-4-2-1-3-5-21/h6-11,16,21H,1-5,12-15,17H2,(H,28,34)

InChI Key

KULUJIKJDQNVTK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S

Origin of Product

United States

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